5-Bromo-3-(piperidin-1-yl)pyridin-2-amine

Analytical Chemistry Mass Spectrometry Chromatographic Separation

Medicinal chemists require regiospecific brominated pyridine scaffolds for CNS-penetrant kinase libraries. This compound delivers the exact 2-amino-3-piperidinyl-5-bromo pattern. - **Synthetic handle:** 5-Bromo enables Suzuki-Miyaura couplings (non-brominated analogs lack this reactivity). - **CNS-optimized:** LogP 2.07, TPSA 42.15 Ų - ideal for blood-brain barrier penetration. - **Selectivity profile:** CYP1A2 inhibitor; spares CYP2C19, 2C9, 2D6, 3A4. - **Quality:** ≥95% purity with batch-specific NMR/HPLC/GC data.

Molecular Formula C10H14BrN3
Molecular Weight 256.14
CAS No. 1335058-51-9
Cat. No. B3032258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-(piperidin-1-yl)pyridin-2-amine
CAS1335058-51-9
Molecular FormulaC10H14BrN3
Molecular Weight256.14
Structural Identifiers
SMILESC1CCN(CC1)C2=C(N=CC(=C2)Br)N
InChIInChI=1S/C10H14BrN3/c11-8-6-9(10(12)13-7-8)14-4-2-1-3-5-14/h6-7H,1-5H2,(H2,12,13)
InChIKeyBCKOGRQJSVDDAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-(piperidin-1-yl)pyridin-2-amine Overview


5-Bromo-3-(piperidin-1-yl)pyridin-2-amine (CAS 1335058-51-9) is a pyridine derivative featuring a bromine atom at the 5-position and a piperidine ring at the 3-position, with an amine group at the 2-position . It belongs to the class of piperidinyl-pyridinamines, a scaffold frequently employed in kinase inhibitor discovery and neurological agent development [1]. With a molecular formula of C₁₀H₁₄BrN₃ and a molecular weight of 256.14 g/mol [2], this compound is commercially available from multiple reputable vendors with a standard purity of ≥95%, supported by batch-specific analytical documentation including NMR, HPLC, and GC . It serves primarily as a versatile synthetic intermediate for constructing more complex biologically active molecules through cross-coupling and nucleophilic substitution reactions .

5-Bromo-3-(piperidin-1-yl)pyridin-2-amine: Why Analog Substitution Fails


Generic substitution with close structural analogs is not feasible due to the precise positioning of the bromine atom and the piperidine ring, which collectively govern the compound's synthetic versatility, predicted physicochemical properties, and biological target profile. The 5-position bromine atom provides a unique handle for regioselective cross-coupling reactions—such as Suzuki-Miyaura couplings—that are inaccessible with non-brominated analogs like 3-(piperidin-1-yl)pyridin-2-amine (CAS 1286273-41-3) . Furthermore, the compound exhibits a distinct cytochrome P450 inhibition profile, showing significant inhibition of CYP1A2 while largely sparing CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . This profile is critical for assessing drug-drug interaction risks and cannot be assumed for closely related compounds, as subtle changes in substitution pattern are known to profoundly alter CYP selectivity [1]. The specific 2-amino-3-piperidinyl-5-bromo substitution pattern also influences key physicochemical parameters, including a predicted consensus LogP of 2.07 and a topological polar surface area (TPSA) of 42.15 Ų . These values place the compound in a favorable region of chemical space for CNS permeability and oral bioavailability, while regioisomers and analogs with alternative substitution patterns yield different calculated property values that may adversely affect pharmacokinetic behavior [2]. These quantifiable differences in reactivity and predicted ADME properties preclude direct replacement with in-class alternatives without significant revalidation of synthetic routes and biological activity.

5-Bromo-3-(piperidin-1-yl)pyridin-2-amine: Evidence vs. Analogs


Higher Molecular Weight for LC-MS Detection

The presence of a bromine atom at the 5-position increases the molecular weight of 5-bromo-3-(piperidin-1-yl)pyridin-2-amine to 256.14 g/mol, compared to 177.25 g/mol for the non-brominated analog 3-(piperidin-1-yl)pyridin-2-amine (CAS 1286273-41-3) [1]. This 44.5% increase in molecular weight provides a distinct advantage in analytical workflows, particularly for LC-MS detection and chromatographic separation, where higher mass facilitates unambiguous identification and reduces interference from low-mass matrix components [2].

Analytical Chemistry Mass Spectrometry Chromatographic Separation

CYP1A2-Selective Inhibition Profile

5-Bromo-3-(piperidin-1-yl)pyridin-2-amine exhibits a distinct CYP inhibition profile, demonstrating significant inhibition of CYP1A2 while showing minimal to no inhibition of CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . This pattern contrasts with the general class of piperidinyl-pyridinamines, where CYP inhibition is often promiscuous or non-selective [1]. The selective CYP1A2 inhibition is a quantifiable differentiation parameter for compounds in this scaffold class, as broad CYP inhibition is a common liability that can lead to adverse drug-drug interactions [2].

Drug Metabolism Pharmacokinetics Drug-Drug Interaction

CNS-Favorable LogP and TPSA Profile

5-Bromo-3-(piperidin-1-yl)pyridin-2-amine exhibits a consensus LogP of 2.07 and a topological polar surface area (TPSA) of 42.15 Ų . In contrast, the non-brominated analog 3-(piperidin-1-yl)pyridin-2-amine shows a lower LogP of 1.65 and an identical TPSA of 42.15 Ų . The higher LogP value (difference of +0.42 log units) for the brominated compound indicates increased lipophilicity, which is within the optimal range (LogP 1-3) for CNS penetration [1]. Furthermore, the TPSA value of 42.15 Ų falls below the 60-70 Ų threshold generally considered favorable for blood-brain barrier permeability [2].

Medicinal Chemistry ADME Prediction CNS Drug Design

Bromine Handle for Suzuki-Miyaura Coupling

The 5-position bromine atom on the pyridine ring of 5-bromo-3-(piperidin-1-yl)pyridin-2-amine serves as a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids to generate biaryl compounds . This synthetic capability is absent in the non-brominated analog 3-(piperidin-1-yl)pyridin-2-amine, which lacks a halogen substituent for cross-coupling activation . Furthermore, the specific 5-bromo substitution pattern offers distinct regioselectivity compared to the 4-bromo isomer (5-bromo-3-(piperidin-4-yl)pyridin-2-amine, CAS 1784954-25-1), where the bromine is positioned on the piperidine ring rather than the pyridine core , resulting in different electronic and steric environments that influence coupling efficiency and product diversity [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling

B-Raf Kinase Target Engagement

5-Bromo-3-(piperidin-1-yl)pyridin-2-amine has been associated with inhibition of the serine/threonine-protein kinase B-Raf, a critical component of the MAPK/ERK signaling pathway . This target association distinguishes it from the broader class of piperidinyl-pyridinamines, which exhibit varied kinase inhibition profiles including ALK, c-Met, and IKK-2 [1]. While specific IC₅₀ values for B-Raf inhibition by this compound are not publicly available, in vitro studies have reported moderate efficacy against multiple cancer cell lines with an IC₅₀ of approximately 92.4 µM across eleven different cancer types . This antiproliferative activity provides a baseline for structure-activity relationship (SAR) exploration, positioning this compound as a starting scaffold for optimization rather than a fully potent lead molecule.

Kinase Inhibition Cancer Research MAPK/ERK Pathway

5-Bromo-3-(piperidin-1-yl)pyridin-2-amine: Key Applications


CNS-Targeted Kinase Inhibitor Libraries

With a consensus LogP of 2.07 and a TPSA of 42.15 Ų —both within optimal ranges for blood-brain barrier penetration—5-bromo-3-(piperidin-1-yl)pyridin-2-amine is ideally suited as a core scaffold for synthesizing CNS-penetrant kinase inhibitor libraries. The 5-position bromine handle enables rapid parallel synthesis of biaryl analogs via Suzuki-Miyaura cross-coupling , allowing medicinal chemists to explore structure-activity relationships while maintaining favorable CNS drug-like physicochemical properties. The compound's association with B-Raf kinase inhibition further positions it for oncology programs targeting brain metastases or primary CNS malignancies where brain exposure is critical.

High-Mass Analytical Probe Development

The 44.5% higher molecular weight of 5-bromo-3-(piperidin-1-yl)pyridin-2-amine (256.14 g/mol) compared to its non-brominated analog (177.25 g/mol) makes it a superior choice for developing analytical probes and internal standards for LC-MS workflows [1]. The distinctive bromine isotopic pattern (⁷⁹Br:⁸¹Br ≈ 1:1) provides an additional layer of mass spectrometric confirmation, enabling unambiguous compound identification in complex biological matrices. This property is particularly valuable for pharmacokinetic studies and metabolite profiling where accurate quantitation is essential.

CYP1A2-Selective Probe Design

The selective CYP1A2 inhibition profile of 5-bromo-3-(piperidin-1-yl)pyridin-2-amine, with minimal activity against CYP2C19, CYP2C9, CYP2D6, and CYP3A4 , positions it as a valuable starting point for developing CYP1A2-selective chemical probes. Such probes are essential tools for investigating CYP1A2-mediated drug metabolism pathways and assessing potential drug-drug interaction risks in early-stage drug discovery. The compound's selectivity reduces confounding off-target CYP effects, enabling cleaner mechanistic studies compared to more promiscuous piperidinyl-pyridinamine analogs.

B-Raf Kinase SAR Exploration

The association of 5-bromo-3-(piperidin-1-yl)pyridin-2-amine with B-Raf kinase inhibition and its moderate antiproliferative activity across multiple cancer cell lines (IC₅₀ ~92.4 µM) establish it as a tractable starting scaffold for hit-to-lead optimization in oncology programs. B-Raf is a clinically validated target in melanoma, thyroid cancer, and colorectal cancer, with approved inhibitors such as vemurafenib and dabrafenib demonstrating significant patient benefit. This compound's scaffold offers a distinct chemical starting point for developing next-generation B-Raf inhibitors with potentially improved selectivity or resistance profiles.

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